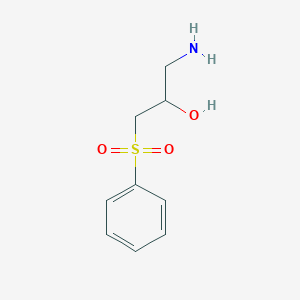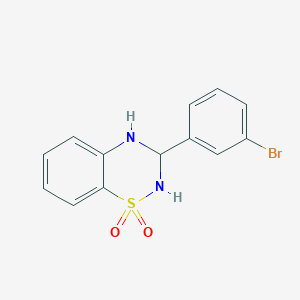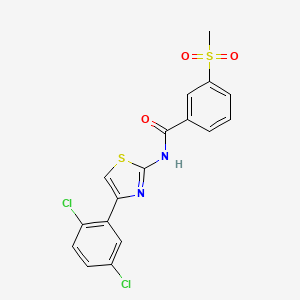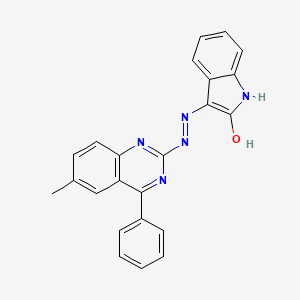
(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one, commonly known as MPQI, is a novel indolinone derivative that has gained attention in recent years due to its potential therapeutic applications. MPQI is a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of MPQI is not fully understood, but it is thought to involve the inhibition of various signaling pathways. MPQI has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. MPQI also inhibits the JAK/STAT pathway, which plays a key role in inflammation. Additionally, MPQI has been shown to activate the AMPK pathway, which is involved in energy homeostasis and cellular stress response.
Biochemical and Physiological Effects:
MPQI has been shown to have various biochemical and physiological effects. In cancer, MPQI induces apoptosis by activating caspase-3 and caspase-9 and inhibiting Bcl-2 expression. MPQI also inhibits cell proliferation by inducing cell cycle arrest at the G1 phase. In inflammation, MPQI reduces the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, and inhibits the activation of NF-κB. In neurodegenerative disorders, MPQI protects neurons from oxidative stress by increasing the expression of antioxidant enzymes, including SOD and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
MPQI has several advantages for lab experiments. It is easy to synthesize and purify, and it has good stability and solubility in water and organic solvents. MPQI also has low toxicity and is well-tolerated in animal studies. However, there are some limitations to using MPQI in lab experiments. MPQI is not very selective, and it can inhibit multiple signaling pathways, which can make it difficult to determine its precise mechanism of action. Additionally, MPQI has poor bioavailability and may require the use of drug delivery systems to improve its efficacy.
Zukünftige Richtungen
There are several future directions for the development of MPQI. One potential direction is to improve its selectivity by modifying its chemical structure. Another direction is to develop drug delivery systems that can improve its bioavailability and efficacy. Additionally, more studies are needed to determine the precise mechanism of action of MPQI and its potential therapeutic applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of MPQI in humans.
Synthesemethoden
MPQI can be synthesized using a simple and cost-effective method. The synthesis involves the condensation of 2-hydrazinyl-6-methyl-4-phenylquinazoline with 2-oxindole in the presence of acetic acid. The reaction is carried out at room temperature, and the product is obtained in good yield after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
MPQI has shown promising results in various preclinical studies for the treatment of cancer, inflammation, and neurodegenerative disorders. In cancer, MPQI has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. MPQI exerts its anti-cancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In inflammation, MPQI has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a key transcription factor involved in inflammation. In neurodegenerative disorders, MPQI has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
3-[(6-methyl-4-phenylquinazolin-2-yl)diazenyl]-1H-indol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N5O/c1-14-11-12-19-17(13-14)20(15-7-3-2-4-8-15)26-23(25-19)28-27-21-16-9-5-6-10-18(16)24-22(21)29/h2-13,24,29H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPLFVCVUMFNAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N=NC4=C(NC5=CC=CC=C54)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-(6-methyl-4-phenylquinazolin-2-yl)hydrazono)indolin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dihydroquinolin-1(2H)-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2721173.png)
![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]ethyl]thiophene-2-carboxamide](/img/structure/B2721174.png)
![Ethyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2721176.png)
![2-[4-(2-Methylpropoxy)phenyl]ethan-1-ol](/img/structure/B2721178.png)
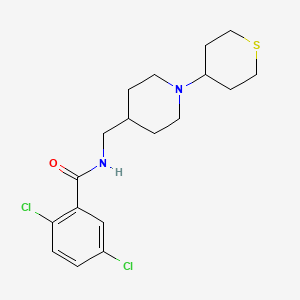
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2721182.png)
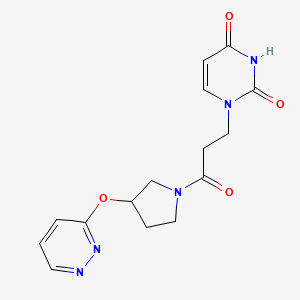
![Tert-butyl 3-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2721186.png)
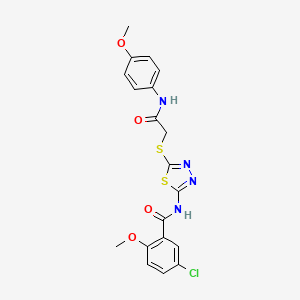
![9-Methyl-6-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]purine](/img/structure/B2721188.png)
![1,2,3,4-Tetrahydropyrido[2,3-b][1,6]naphthyridine](/img/structure/B2721190.png)
